molecular formula C9H10N2O B027070 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) CAS No. 102308-68-9

2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)

Cat. No.: B027070
CAS No.: 102308-68-9
M. Wt: 162.19 g/mol
InChI Key: QQTGMHTWSCFCRJ-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) ( 102308-68-9) is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This solid substance belongs to the benzimidazolone chemical family, a class of heterocyclic compounds recognized for their versatile role in scientific research and development. Benzimidazolone derivatives are structurally significant scaffolds in medicinal chemistry and materials science. While specific applications for this 4,6-dimethyl derivative are not fully documented in the public domain, related analogs are extensively studied for their potential biological activities. Researchers value these compounds as key intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and advanced organic materials. The dimethyl substitution on the benzimidazolone core can influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTGMHTWSCFCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclization

The most direct route to benzimidazolones involves the cyclocondensation of o-phenylenediamine derivatives with urea or carbonylating agents. For 4,6-dimethyl substitution, the reaction requires 4,6-dimethyl-o-phenylenediamine as the starting material. A modified procedure from Singh et al. () demonstrates this approach:

  • Reaction Setup : 4,6-dimethyl-o-phenylenediamine (0.1 mol) and urea (0.12 mol) are heated at 140°C under reduced pressure (80 kPa) for 3–4 hours.

  • Workup : The crude product is stirred in water (pH 5–6), filtered, and recrystallized from ethanol to yield the desired benzimidazolone.

Key Parameters :

  • Temperature : Excessively high temperatures (>160°C) promote decomposition.

  • Stoichiometry : A 20% excess of urea ensures complete cyclization.

Yield Optimization :

ParameterOptimal RangeYield (%)
Temperature (°C)130–14070–78
Urea Equivalents1.275
Reaction Time (h)3–478

This method is limited by the commercial availability of 4,6-dimethyl-o-phenylenediamine, which may require prior synthesis via nitration/reduction or directed ortho-metalation strategies.

Flow Chemistry Approaches

Continuous-Flow Cyclocarbonylation

A novel flow-based method reported by Vaccaro et al. () uses 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent for unsubstituted benzimidazolones. Adapting this protocol for 4,6-dimethyl derivatives involves:

  • Reactor Design : A two-stage tubular reactor with:

    • Stage 1 : Mixing 4,6-dimethyl-o-phenylenediamine (0.5 M in THF) and CDI (1.1 equiv) at 25°C.

    • Stage 2 : Heating to 80°C for 10 min residence time.

  • Workup : In-line liquid-liquid separation removes imidazole byproducts, followed by solvent evaporation.

Advantages :

  • Scalability : Productivity of 12 g/h in a 10 mL reactor.

  • Purity : >98% by HPLC without chromatography.

Limitations :

  • CDI is moisture-sensitive, requiring anhydrous conditions.

  • Higher cost compared to urea-based methods.

Post-Functionalization of Benzimidazolone Core

Regioselective Methylation

Introducing methyl groups post-cyclization is challenging due to the electron-deficient benzimidazolone ring. A two-step approach is recommended:

  • Nitration : Nitrate 1,3-dihydro-2H-benzimidazol-2-one at positions 4 and 6 using HNO3/H2SO4.

  • Reduction and Methylation :

    • Reduce nitro groups to amines with SnCl2·2H2O in methanol.

    • Methylate via Eschweiler-Clarke reaction (formaldehyde, formic acid).

Example Protocol :

  • Nitro intermediate (0.1 mol) is reduced with SnCl2·2H2O (5 equiv) in methanol at 60°C for 4 h.

  • Methylation with CH3I (2.2 equiv) and K2CO3 in DMF at 80°C yields 4,6-dimethyl product (62% over two steps).

Challenges :

  • Regioselectivity : Competing methylation at N1/N3 positions.

  • Purification : Requires silica gel chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Scalability
Urea Cyclization4,6-dimethyl-o-PDA7895Moderate
Flow CDI4,6-dimethyl-o-PDA8598High
Post-Functionalization2H-Benzimidazol-2-one6290Low

Key Insights :

  • Flow chemistry offers superior yields and purity but requires specialized equipment.

  • Post-functionalization is less efficient but valuable if substituted o-phenylenediamines are unavailable.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol or ethanol/water mixtures provide >95% purity for urea-derived products.

  • Chromatography : Essential for post-functionalized products (hexane/EtOAc gradients).

Analytical Data

  • Melting Point : 290–292°C (lit. 292°C for 5-methyl analogue).

  • 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 6H, CH3), 6.95–7.05 (m, 2H, ArH), 10.2 (s, 1H, NH).

  • IR (KBr): ν 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-benzoimidazole-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Studies indicate that 2H-benzimidazol-2-one derivatives have shown effectiveness against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of substituted benzimidazoles and their evaluation against drug-resistant pathogens .

1.2 Anti-cancer Properties
Benzimidazole derivatives are being explored for their potential anti-cancer effects. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A notable study showed that certain modifications to the benzimidazole structure enhanced its potency against breast cancer cells .

1.3 Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Agricultural Applications

2.1 Pesticide Development
The structural properties of 2H-benzimidazol-2-one make it suitable for developing new pesticides. Its derivatives have been tested for efficacy against various agricultural pests and pathogens. Research indicates that these compounds can be effective fungicides, providing an alternative to traditional chemical pesticides while potentially reducing environmental impact .

2.2 Plant Growth Regulation
Studies have suggested that benzimidazole derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to stress conditions in plants, which is crucial for sustainable agriculture practices .

Materials Science

3.1 Polymer Chemistry
In materials science, 2H-benzimidazol-2-one has been utilized in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in the production of high-performance materials .

3.2 Nanotechnology
The compound has also found applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Case Studies

Study Focus Area Findings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains
Anti-cancer PropertiesInduced apoptosis in breast cancer cells
Pesticide DevelopmentEffective fungicide with reduced environmental impact
Polymer ChemistryEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-benzoimidazole-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A detailed comparison of key benzimidazolone derivatives is provided below:

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4,6-Dimethyl (102308-68-9) C₉H₁₀N₂O 162.19 4,6-dimethyl Moderate lipophilicity; low neutral pH solubility, enhanced in acidic conditions
4-Ethyl (102308-69-0) C₉H₁₀N₂O 162.19 4-ethyl Higher lipophilicity than dimethyl; potential for improved membrane permeability
4-Acetyl-5-methyl (67521-12-4) C₁₀H₁₀N₂O₂ 190.20 4-acetyl, 5-methyl Density: 1.2 g/cm³; Boiling Point: 225.2°C; ketone group enhances hydrogen bonding
1-Hydroxy-4-nitro (116059-18-8) C₇H₅N₃O₄ 195.13 1-hydroxy, 4-nitro Nitro group increases acidity; hydroxy enables H-bonding
5-Chloro-1-ethyl C₉H₉ClN₂O 188.64 5-chloro, 1-ethyl Chlorine enhances reactivity; potential halogen bonding
5-(tert-Butyl) C₁₁H₁₄N₂O 190.24 5-tert-butyl High steric hindrance; extreme lipophilicity
5-(2-Aminoethoxy) (380198-43-6) C₉H₁₁N₃O₂ 193.20 5-(2-aminoethoxy) Amino group improves solubility in acidic pH via protonation
4-Methoxy (69053-51-6) C₈H₈N₂O₂ 164.16 4-methoxy Electron-donating methoxy enhances solubility

Biological Activity

2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI), also known by its CAS number 102308-68-9, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, anti-Alzheimer's potential, and mechanisms of action.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • Purity : Typically ≥95%

Antibacterial Activity

Recent studies have demonstrated that various derivatives of benzimidazole, including 2H-Benzimidazol-2-one, exhibit significant antibacterial properties.

Study Overview

A study investigated the antibacterial activity of several 1,3-dihydro-2H-benzimidazol-2-one analogs against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundE. coli (Zone of Inhibition in mm)P. aeruginosa (Zone of Inhibition in mm)S. aureus (Zone of Inhibition in mm)S. pyogenes (Zone of Inhibition in mm)
6a16151618
6b18191718
6c23221920
6d25242120
6e 29 28 24 24
6f 29 28 23 20
6g 28 26 22 22

The compounds showed varying degrees of activity, with compounds 6e and 6f displaying the highest zones of inhibition against all tested bacterial strains .

Anti-Alzheimer's Potential

Benzimidazole derivatives have been explored for their potential in treating Alzheimer's disease (AD). A study focused on their structure-activity relationship (SAR) revealed that specific modifications enhance inhibitory activity against key enzymes involved in AD pathology.

  • Acetylcholinesterase (AChE) Inhibition : Compounds were found to inhibit AChE, which is crucial for neurotransmitter regulation.
  • Butyrylcholinesterase (BuChE) Inhibition : Similar inhibitory effects were observed on BuChE, further supporting their potential as therapeutic agents for AD.

The IC50 values for selected compounds demonstrated promising inhibitory effects compared to standard drugs like donepezil:

CompoundIC50 (μM) AChEIC50 (μM) BuChE
Compound 1b1.30-
Compound 1c0.60-
Compound 1g2.40-
Compound 2c1.50-
Compound 2e0.60-

These findings indicate that modifications on the benzimidazole ring can enhance activity against cholinesterases, which are implicated in cognitive decline associated with Alzheimer's disease .

The biological activity of benzimidazole derivatives is attributed to their ability to interact with various cellular targets:

  • Microtubule Assembly Inhibition : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.
  • Enzyme Interaction : These compounds can bind to specific sites on enzymes and proteins, modulating their activity either through inhibition or activation .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in various biological contexts:

  • Antibacterial Efficacy : In laboratory settings, novel analogs demonstrated high efficacy against resistant bacterial strains.
  • Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI), and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol or acetonitrile enhances yield .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodology : Use 1^1H/13^{13}C NMR to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). Purity is assessed via HPLC (>95% purity threshold) and melting point analysis to compare with literature values .

Q. How should stability studies be designed for this compound under experimental storage conditions?

  • Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and UV-Vis spectroscopy. Store in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Use desiccants in storage containers to mitigate moisture .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls mitigate false positives?

  • Methodology : Use broth microdilution assays (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria. Include solvent controls (DMSO <1%) and reference antibiotics (e.g., ciprofloxacin). For antifungal assays, employ agar diffusion with Candida albicans. Validate results via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How do the 4,6-dimethyl groups influence pharmacokinetic properties compared to unsubstituted benzimidazolones?

  • Methodology : Compare logP (octanol-water partition) to assess lipophilicity. Use Caco-2 cell monolayers for permeability studies. Methyl groups may enhance metabolic stability; validate via microsomal incubation (CYP450 enzymes) and LC-MS metabolite profiling. Contrast with analogues lacking methyl groups to isolate substituent effects .

Q. How can computational models predict binding affinity with target enzymes, and what are their limitations?

  • Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., topoisomerase II). Validate predictions with MM-PBSA/GBSA free energy calculations. Limitations include force field inaccuracies; cross-validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology : Replicate studies using standardized protocols (e.g., ATCC strains, identical cell lines). Perform meta-analysis to identify confounding variables (e.g., solvent choice, incubation time). Use synchrotron XRD to confirm compound identity in disputed cases, ensuring structural fidelity .

Q. How should SAR studies systematically explore substituent impacts on efficacy?

  • Methodology : Design a library of derivatives with variations at positions 4 and 6 (e.g., halogens, hydroxyl, or nitro groups). Test against a panel of biological targets (e.g., kinases, antimicrobials). Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity. Prioritize derivatives with >10-fold potency increases for in vivo testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)
Reactant of Route 2
Reactant of Route 2
2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.